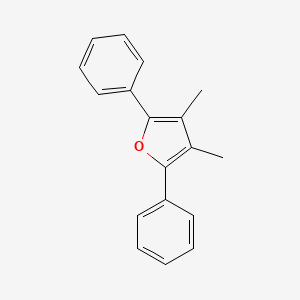
3,4-Dimethyl-2,5-diphenylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-2,5-diphenylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is distinguished by the presence of two methyl groups at the 3 and 4 positions and two phenyl groups at the 2 and 5 positions on the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-2,5-diphenylfuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,4-diketones with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the furan ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of diketone derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Diketone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Applications De Recherche Scientifique
3,4-Dimethyl-2,5-diphenylfuran has garnered interest in various scientific fields due to its unique chemical properties.
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Incorporated into polymers and materials for improved thermal stability and electronic properties.
Biology:
Biochemical Probes: Utilized in the design of biochemical probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development: Investigated for its potential as a scaffold in the development of new pharmaceuticals, particularly in targeting specific protein-protein interactions.
Industry:
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules, including dyes, fragrances, and agrochemicals.
Mécanisme D'action
The mechanism by which 3,4-Dimethyl-2,5-diphenylfuran exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it may interact with proteins or enzymes, modulating their activity through binding interactions. The phenyl and methyl groups contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2,5-Diphenylfuran: Lacks the methyl groups at the 3 and 4 positions, resulting in different chemical reactivity and applications.
3,4-Dimethylfuran: Lacks the phenyl groups, leading to distinct physical and chemical properties.
2,5-Dimethylfuran: Contains methyl groups at the 2 and 5 positions, differing in its electronic and steric effects.
Uniqueness: 3,4-Dimethyl-2,5-diphenylfuran is unique due to the combined presence of both methyl and phenyl groups, which impart specific steric and electronic properties. This combination enhances its versatility in various chemical reactions and applications, distinguishing it from other furan derivatives.
Propriétés
Numéro CAS |
51181-43-2 |
|---|---|
Formule moléculaire |
C18H16O |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
3,4-dimethyl-2,5-diphenylfuran |
InChI |
InChI=1S/C18H16O/c1-13-14(2)18(16-11-7-4-8-12-16)19-17(13)15-9-5-3-6-10-15/h3-12H,1-2H3 |
Clé InChI |
QIVGWOACDBZFEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=C1C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


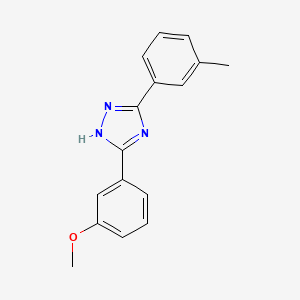
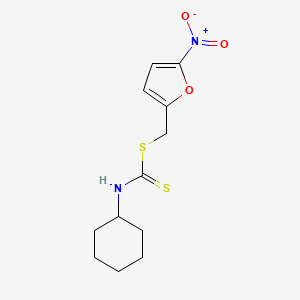
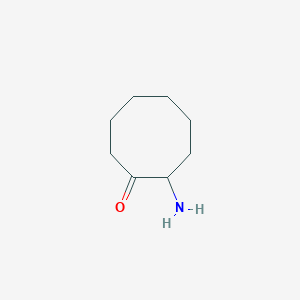
![2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B12905786.png)
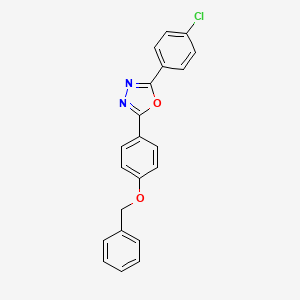
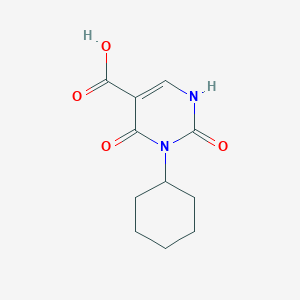
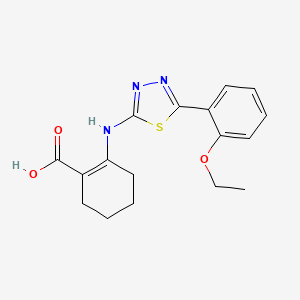

![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
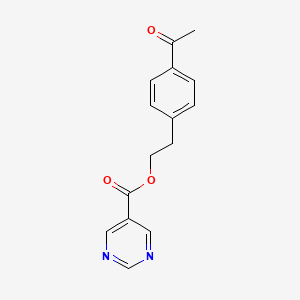
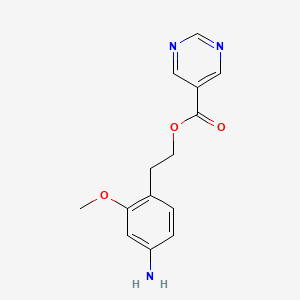
![Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-](/img/structure/B12905829.png)
![Furan, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12905835.png)

